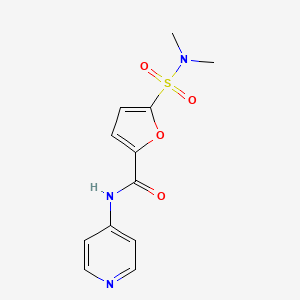
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, also known as TMB, is a synthetic organic compound used in a variety of laboratory experiments. TMB has a range of applications in biochemistry, pharmacology, and other scientific fields. In particular, it is used as a substrate in enzyme-linked immunosorbent assays (ELISAs), as a chromogenic substrate for horseradish peroxidase (HRP), and as a colorimetric reagent for the detection of hydrogen peroxide.
Applications De Recherche Scientifique
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used in a variety of scientific research applications, including enzyme-linked immunosorbent assays (ELISAs), chromogenic assays, and colorimetric assays. In ELISAs, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is used as a substrate to detect the presence of antibodies in a sample. In chromogenic assays, it is used as a substrate for horseradish peroxidase (HRP), and in colorimetric assays, it is used to detect the presence of hydrogen peroxide.
Mécanisme D'action
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide acts as a chromogenic substrate for horseradish peroxidase (HRP). When HRP is present in a sample, it catalyzes the oxidation of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which results in a color change from colorless to blue. This color change can be used to detect the presence of HRP in a sample.
Biochemical and Physiological Effects
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide has no known biochemical or physiological effects. It is used solely as a reagent in laboratory experiments and does not interact with biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in laboratory experiments is its ability to detect the presence of antibodies and HRP in a sample. It is also relatively easy to synthesize and is not toxic to humans. However, it is not suitable for use in clinical applications, as it is not approved for use in humans. Additionally, it is not suitable for use in experiments involving high temperatures or strong acids or bases, as it can decompose under these conditions.
Orientations Futures
There are several potential future directions for the use of N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide in scientific research. One potential application is in the detection of proteins and peptides, as N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be used as a substrate for the detection of these molecules. Additionally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other enzymes, such as proteases and kinases. Finally, N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could be used in the detection of other chemical compounds, such as hormones and neurotransmitters.
Méthodes De Synthèse
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is synthesized through a condensation reaction between 3-methanesulfonamidophenol and 1H-1,2,3,4-tetrazol-1-ylbenzene. The reaction involves the formation of a diazonium salt, which is then treated with a base to form the desired product. The reaction is carried out in aqueous solution, and the reaction temperature and pH must be carefully controlled to ensure the desired product is formed.
Propriétés
IUPAC Name |
N-[3-(methanesulfonamido)phenyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3S/c1-25(23,24)18-13-6-3-5-12(9-13)17-15(22)11-4-2-7-14(8-11)21-10-16-19-20-21/h2-10,18H,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLHNFNZOATQPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methanesulfonamidophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6576985.png)

![ethyl 4-[2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B6576999.png)
![3-{2-[5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B6577013.png)
![4-fluoro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B6577020.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-methylbenzamide](/img/structure/B6577026.png)
![3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-1-(3-methylphenyl)urea](/img/structure/B6577032.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6577037.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B6577051.png)
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6577077.png)

![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)
